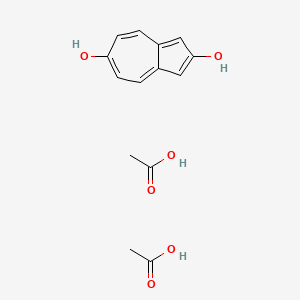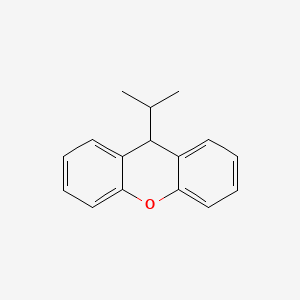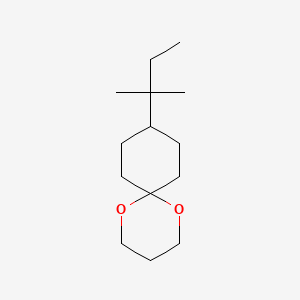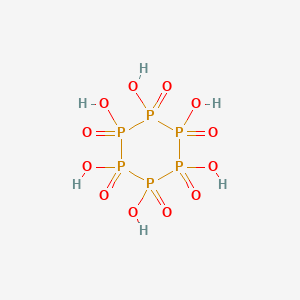![molecular formula C17H15ClN4O2 B14486780 N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline CAS No. 64209-10-5](/img/structure/B14486780.png)
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Bartoli reaction, which involves the reaction of ortho-substituted anilines with Grignard reagents.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Formation of the Final Compound: The final step involves the condensation of the indole derivative with 2-nitroaniline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-phenyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
- N-[(2-methyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
- N-[(2-bromo-1H-indol-3-yl)methylideneamino]-2-nitroaniline
Uniqueness
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is unique due to the presence of the chloro and ethyl groups on the indole ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
64209-10-5 |
|---|---|
Molekularformel |
C17H15ClN4O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-21-15-9-5-3-7-12(15)13(17(21)18)11-19-20-14-8-4-6-10-16(14)22(23)24/h3-11,20H,2H2,1H3 |
InChI-Schlüssel |
PUFDTZJQTJUWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)


![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)






